The original identification of Hemoglobin Olomouc was documented in scientific literature, particularly in studies focusing on the genetic variations of hemoglobin and their clinical significance. It has been studied extensively within the context of hematology and genetics, with research contributions from various institutions, including those in the Czech Republic.
Hemoglobin Olomouc is classified under the group of abnormal hemoglobins, which includes various mutations that can affect the oxygen-carrying capacity and stability of red blood cells. It is important to differentiate this variant from other common forms such as Hemoglobin A, Hemoglobin S (associated with sickle cell disease), and Hemoglobin C.
The synthesis of Hemoglobin Olomouc involves standard erythropoiesis processes, where reticulocytes produce adult-type hemoglobin. The specific mutation leading to Hemoglobin Olomouc results from a single nucleotide change in the gene encoding the beta-globin chain. This mutation can be detected through various molecular biology techniques including polymerase chain reaction (PCR) and sequencing.
The synthesis process can be analyzed using ion-exchange chromatography and electrophoresis methods to distinguish between different hemoglobin types. For example, studies have shown that Hemoglobin Olomouc can be identified through its unique migration pattern during electrophoresis at specific pH levels .
The molecular structure of Hemoglobin Olomouc consists of four polypeptide chains: two alpha and two beta chains. The specific mutation affects the beta chain, altering its conformation and potentially impacting its function.
The substitution in Hemoglobin Olomouc is characterized by an amino acid change at position 86 of the beta chain, where alanine replaces another amino acid. This structural alteration can influence the stability and oxygen affinity of the hemoglobin molecule.
Studies have shown that variants such as Hemoglobin Olomouc may exhibit altered kinetics regarding oxygen affinity, which can be quantitatively assessed using spectrophotometric methods. These assessments help determine how effectively the variant binds oxygen compared to normal hemoglobin .
The mechanism of action for Hemoglobin Olomouc primarily involves its role in oxygen transport within the bloodstream. The structural changes due to mutations can affect how well it binds to oxygen and releases it to tissues.
Hemoglobin Olomouc shares many physical properties with normal hemoglobins but may exhibit differences in solubility and stability under certain conditions due to its structural mutation.
Chemically, this variant may show altered reactivity with ligands such as carbon monoxide or nitric oxide, which could be explored through spectroscopic techniques. The stability under varying pH levels and temperatures is also an area of interest for understanding its properties .
Hemoglobin Olomouc serves as a valuable model for studying hemoglobinopathies and their genetic basis. It provides insights into how single nucleotide mutations can lead to significant physiological changes. Additionally, it is used in research focused on developing diagnostic tools for detecting similar variants in populations at risk for hemoglobin disorders.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4